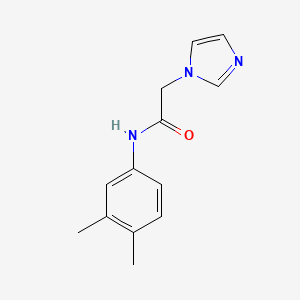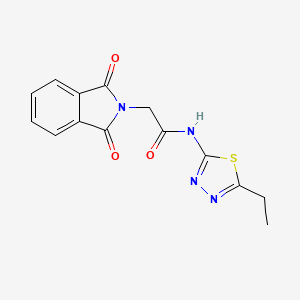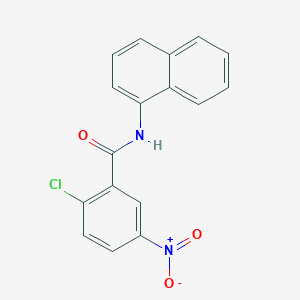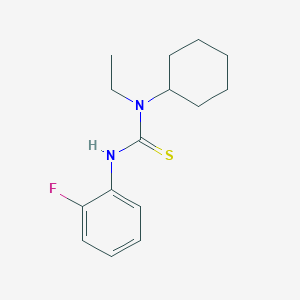![molecular formula C20H17ClN4O2 B5567411 3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)
3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis process of pyrazole derivatives, including compounds similar to our subject, typically involves regiospecific reactions that can be challenging to identify without precise spectroscopic techniques. Single-crystal X-ray analysis has been crucial for unambiguous structure determination in these compounds. For instance, Kumarasinghe et al. (2009) detailed the synthesis of a closely related compound, highlighting the importance of regiospecificity and the utility of X-ray analysis for structure confirmation (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by specific conformational arrangements that influence their chemical behavior. The crystal structure and molecular docking studies of similar compounds have shown how conformational differences impact molecular interactions and stability. Karrouchi et al. (2021) and Kumar et al. (2018) provided insights into the molecular geometry, electronic structure, and hydrogen bonding patterns, emphasizing the twisted conformation between rings and the importance of hydrogen bond interactions in stabilizing the molecular structure (Karrouchi et al., 2021); (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives is influenced by their functional groups and molecular structure. Quantum chemical calculations, such as those performed by Viji et al. (2020), shed light on the bond lengths, angles, and intramolecular charge transfers, providing a deeper understanding of the compound's reactivity and interaction capabilities (Viji et al., 2020).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including melting points, solubility, and thermal stability, are critical for their practical applications. The thermal stability of these compounds, as investigated by Kumara et al. (2018), highlights their resilience to decomposition at elevated temperatures, making them suitable for various applications (Kumara et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity/basicity, nucleophilicity, and electrophilicity, is crucial for predicting the behavior of pyrazole derivatives in reactions. Studies like those by Paul et al. (2020) and Karrouchi et al. (2021) provide insights into these properties through detailed computational analyses, exploring the molecular orbitals and electron density distributions that dictate the compound's chemical behavior (Paul, Yadav, & Obot, 2020); (Karrouchi et al., 2021).
Applications De Recherche Scientifique
Corrosion Protection
One significant application of compounds related to 3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide is in corrosion protection. The compound (E)-5-amino-N′-(4-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide, a related derivative, demonstrates effectiveness in inhibiting corrosion of mild steel in acidic environments. This inhibitor showed high efficiency, confirmed through gravimetric and electrochemical methods, and the formation of protective layers on metal surfaces was observed (Paul, Yadav, & Obot, 2020).
Crystal Structure Analysis
These compounds are also valuable in crystallography for understanding molecular structures. For example, 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, a structurally similar compound, was synthesized and analyzed using single-crystal X-ray analysis to unambiguously determine its structure, illustrating its utility in detailed molecular structure studies (Kumarasinghe, Hruby, & Nichol, 2009).
Antimicrobial and Antifungal Activity
Compounds in this chemical family have shown promising results in antimicrobial and antifungal applications. For instance, derivatives synthesized from 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde have been found to exhibit significant antimicrobial and antifungal effects. These findings highlight the potential of these compounds in pharmaceutical applications (Khalifa, Nossier, & Al-Omar, 2017).
Spectroscopic and Quantum Chemical Analysis
These compounds are also studied for their molecular characteristics using spectroscopic and quantum chemical methods. The analysis of related compounds has been conducted to understand their vibrational spectra, molecular orbitals, and non-covalent interactions, providing insights into their chemical behavior and potential applications in various fields (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Anticancer Activities
Research on similar pyrazole-based compounds has revealed their potential in anticancer applications. These compounds have been synthesized and characterized, showing promising anticancer activity against various cell lines, indicating their potential use in cancer treatment (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-27-19-7-3-2-5-15(19)6-4-12-22-25-20(26)18-13-17(23-24-18)14-8-10-16(21)11-9-14/h2-13H,1H3,(H,23,24)(H,25,26)/b6-4+,22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWFSPQCIDXKEA-MDWZQWPHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)

![N,N,2-trimethyl-6-[4-(phenylacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5567350.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)
![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)
![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5567418.png)
![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)
![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)